4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, is achieved through a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Another example is the synthesis of 4-nitrophenyl 4-morpholinylphosphonochloridate, which is used for the preparation of phosphorylated ribonucleosides and RNA fragments, highlighting the versatility of morpholine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques such as NMR, MS spectrum, and X-ray crystallography. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, providing insights into its geometric configuration . Similarly, X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed the geometry of the N-N double bond and the partial delocalization across the triazene moiety .
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions that are crucial for their transformation into useful intermediates. For instance, morpholine adds smoothly to the double bond of substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones . The reactivity of these compounds with different amines, such as benzylamine, can lead to ring opening or the formation of new functionalized products . Additionally, the coupling reaction between morpholine and diazonium ions derived from 4-aminobenzoic acid has been used to prepare diazenyl derivatives of morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the absorption and emission spectra of diazenyl derivatives of morpholine in different solvents provide information about their photophysical characteristics, which are important for potential applications in materials science . The continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors has been optimized, demonstrating the compound's relevance in pharmaceutical manufacturing, specifically for the production of Linezolid .
Scientific Research Applications
1. Chemical Synthesis and Reactions
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine and its derivatives are primarily used in chemical synthesis. For instance, 6-nitro-2-trifluoromethylchromone reacts with morpholine to form 2-morpholino-2-trifluoromethylchroman-4-one, a compound with potential applications in various chemical syntheses (Sosnovskikh & Usachev, 2001). Another study demonstrates the highly diastereoselective synthesis of 2,3,4-trisubstituted chromanes via the reaction of 3-nitro-2-trihalomethyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, showing the versatility of such compounds in complex chemical reactions (Korotaev et al., 2017).
2. Antibacterial and Antifungal Properties
Some studies have explored the antibacterial and antifungal properties of morpholine derivatives. For instance, 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, has been studied for its antimicrobial properties against various microorganisms, including multi-resistant strains of bacteria and fungi (Oliveira et al., 2015). This highlights the potential of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine derivatives in developing new antimicrobial agents.
3. Potential in Cancer Research
Certain derivatives of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine have been synthesized and studied for their potential in cancer research. For example, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibit inhibitory capacity against cancer cell lines, suggesting their role as intermediates in synthesizing biologically active compounds for cancer treatment (Ji et al., 2018).
4. Application in Pharmaceutical Synthesis
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine derivatives also finds application in pharmaceutical synthesis. For instance, the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors, an intermediate for Linezolid production, demonstrates its importance in creating pharmaceutical compounds (Pereira et al., 2021).
Safety And Hazards
“4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Future Directions
properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHSXGCAZQBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346505 | |
Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
CAS RN |
54672-11-6 | |
Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54672-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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